Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor. It exhibits potent anti-inflammatory activity by suppressing the release of tumor necrosis factor alpha (TNFα). CBS-3595 has been evaluated in preclinical studies in rodents, dogs, and monkeys, and also in a Phase I clinical trial in healthy human volunteers. []
Compound Description: This series of compounds represents a class of bi-heterocyclic molecules that contain both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds were synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes. []
Compound Description: This compound is an Active Pharmaceutical Ingredient (API) for which a novel crystal form has been developed. The details of its specific pharmacological activity are not provided in the abstract. []
1-Phenyl-4-substituted Phthalazine Derivatives
Compound Description: This series of compounds, particularly N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c), exhibited promising antitumor activity in vitro against various cancer cell lines, including human esophageal cancer cells. []
(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide (5a–b)
Compound Description: These compounds serve as starting materials for synthesizing a variety of heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, evaluated for their anti-inflammatory and analgesic properties. [, ]
Compound Description: Compound 20 is a potent and selective B-Raf inhibitor identified through an optimization program aimed at mitigating hERG inhibitory activity observed in earlier analogs. It exhibits potent antiproliferative activity selectively against cell lines with B-Raf V600E or V600D mutations, making it a promising candidate for preclinical development as an anti-cancer agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.